3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline-3,6-dicarboxylate
Description
3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a quinoline derivative featuring a bicyclic aromatic core with substituents at positions 3, 4, and 6. The compound includes:
- Ethyl ester at position 2.
- Methyl ester at position 6.
- 4-Acetylphenylamino group at position 3.
This structural arrangement confers unique chemical and biological properties. Quinoline derivatives are widely studied for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(4-acetylanilino)quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-4-29-22(27)18-12-23-19-10-7-15(21(26)28-3)11-17(19)20(18)24-16-8-5-14(6-9-16)13(2)25/h5-12H,4H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFZETAALWWCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by cyclization and functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
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Two ester groups (ethyl and methyl) at positions 3 and 6 of the quinoline core.
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A primary amino group attached to a 4-acetylphenyl substituent.
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Electron-rich quinoline aromatic system prone to electrophilic substitution.
Ester Group Reactions
The ester moieties can undergo:
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Hydrolysis : Acidic or basic conditions may cleave esters to form carboxylic acids.
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Amidation : Reaction with amines to form amides.
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Decarboxylation : Potential elimination of CO₂ under thermal or acidic conditions.
Amino Group Reactions
The primary amino group can participate in:
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Acylation : Reaction with acylating agents (e.g., acyl chlorides).
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Alkylation : Nucleophilic substitution with alkyl halides.
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Imine Formation : Condensation with carbonyl compounds.
Derivatization and Functionalization
The compound’s structural versatility allows for further modifications:
Ester-to-Amide Conversion
Reaction with primary amines (e.g., morpholine derivatives) under catalytic conditions can convert esters to amides:
This is exemplified in analogous compounds like 3-Ethyl 6-methyl 4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3,6-dicarboxylate , where morpholine-derived amines react with esters .
Amino Group Functionalization
The primary amine can undergo:
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Acylation : Reaction with acetyl chlorides to form acetanilide-like derivatives.
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Alkylation : Quaternization with alkyl halides to create cationic species.
Stability and Degradation Pathways
The quinoline core’s stability and ester/amino group reactivity suggest:
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Thermal Stability : Ester groups may decarboxylate at elevated temperatures.
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Hydrolytic Stability : Ester hydrolysis under acidic/basic conditions may generate carboxylic acids.
Biological and Chemical Interactions
While direct data on this compound is limited, quinoline derivatives are known for:
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Antimicrobial Activity : Through enzyme inhibition or membrane disruption.
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Anticancer Potential : Via DNA intercalation or kinase inhibition.
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Nonlinear Optical Properties : Enhanced by π-conjugated systems, as seen in analogous compounds .
Comparative Reactivity with Analogous Compounds
| Compound | Key Difference | Reactivity |
|---|---|---|
| Ethyl 4-[(4-methylphenyl)amino]quinoline-3-carboxylate | Methyl substitution on phenyl ring | Reduced steric hindrance, enhanced amine reactivity |
| Ethyl 4-[(4-methoxycarbonyl)phenyl]aminoquinoline-3,6-dicarboxylate | Methoxycarbonyl substituent | Ester hydrolysis or amidation at carbonyl groups |
| 3-Ethyl 6-methyl 4-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3,6-dicarboxylate | Morpholine-derived amine | Increased solubility, amide formation |
Scientific Research Applications
The compound 3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline-3,6-dicarboxylate , also known by its ChemDiv ID 5694-1098, is a synthetic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Its quinoline structure is known to exhibit biological activity against various cancer cell lines. Research indicates that derivatives of quinoline compounds can inhibit tumor growth by interfering with cellular processes.
Case Study: Antitumor Activity
A study conducted on quinoline derivatives demonstrated that compounds similar to 3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline exhibited significant cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research has also suggested that this compound may possess antimicrobial properties. The presence of the quinoline moiety is associated with activity against bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Data Table: Antimicrobial Activity
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Studies
Another area of application for this compound is its potential as an enzyme inhibitor . Quinoline derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in many signaling pathways involved in diseases.
Case Study: Kinase Inhibition
In vitro studies have indicated that quinoline-based compounds can effectively inhibit specific kinases involved in cancer proliferation. The inhibition of these enzymes could lead to reduced tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogous derivatives:
Physicochemical Properties
- Solubility : Methoxy or hydroxy substituents (e.g., ) enhance aqueous solubility, whereas acetyl or bromo groups reduce it .
Biological Activity
3-Ethyl 6-methyl 4-[(4-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
The compound has been studied for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Apoptosis induction |
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. Preliminary studies indicate activity against certain viruses by inhibiting viral replication through interference with viral polymerases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act on specific receptors that regulate cell signaling pathways.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
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Study on Anticancer Effects:
- Objective: To evaluate the cytotoxic effects on breast cancer cells.
- Findings: The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
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Antimicrobial Efficacy Study:
- Objective: To test against common bacterial pathogens.
- Findings: Showed effective inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
